

# Abediterol (AZD0548): A Technical Deep Dive into its Development and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the development history of **Abediterol** (AZD0548), a once-daily inhaled long-acting β2-adrenoceptor agonist (LABA). The document details its mechanism of action, preclinical and clinical development, and the eventual discontinuation of the program. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are described and visualized.

# Introduction

**Abediterol** (also known as LAS100977) was a promising drug candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Developed by Almirall and later AstraZeneca, it was designed as a potent and selective ultra-LABA with a rapid onset and a 24-hour duration of action, aiming to provide a convenient once-daily dosing regimen.[1][2][3] Despite showing significant bronchodilatory effects in clinical trials, the development of **Abediterol** was discontinued in 2021 after reaching Phase II clinical trials. This guide will explore the scientific journey of **Abediterol**, from its pharmacological characterization to the cessation of its development.

# Mechanism of Action: The β2-Adrenergic Signaling Pathway



**Abediterol** functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways. Upon binding, **Abediterol** activates the receptor, initiating a downstream signaling cascade that leads to bronchodilation.

The canonical β2-adrenergic receptor signaling pathway is initiated by the binding of an agonist, such as **Abediterol**. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.



Click to download full resolution via product page

**Figure 1: Abediterol**'s Mechanism of Action via the β2-Adrenergic Signaling Pathway.

#### **Preclinical Development**

**Abediterol** demonstrated a promising preclinical profile, characterized by high potency, selectivity, and a long duration of action in vitro and in vivo models.

#### **Receptor Binding and Functional Activity**

Preclinical studies established **Abediterol** as a potent and full agonist at the human  $\beta$ 2-adrenoceptor.



| Parameter                                                  | Value                                    | Comparator Values                                                                        | Reference |
|------------------------------------------------------------|------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| β2-Adrenoceptor<br>Affinity (pKi)                          | 9.1 ± 0.1                                | Salmeterol: $8.4 \pm 0.1$ ,<br>Formoterol: $8.2 \pm 0.1$ ,<br>Indacaterol: $8.7 \pm 0.1$ |           |
| Functional Potency<br>(pEC50) in isolated<br>human bronchi | 8.7 ± 0.1 (EC50 = 1.9<br>± 0.4 nM)       | Formoterol: $8.8 \pm 0.1$ ,<br>Salmeterol: $8.1 \pm 0.1$ ,<br>Indacaterol: $8.4 \pm 0.1$ |           |
| Intrinsic Activity<br>(Emax)                               | 91 ± 5% of<br>isoprenaline max<br>effect | Full agonist                                                                             |           |
| Onset of Action (t½ onset) in isolated human bronchi       | 7-10 min                                 | Faster than salmeterol                                                                   | _         |
| Duration of Action (t½) in isolated human bronchi          | ~690 min                                 | Similar to indacaterol                                                                   | -         |

Table 1: Preclinical Pharmacological Profile of **Abediterol** 

## **Preclinical Experimental Protocols**

The binding affinity of **Abediterol** to  $\beta$ 2-adrenoceptors was determined using radioligand binding assays. These experiments typically involve membranes from cells overexpressing the human  $\beta$ 2-adrenoceptor and a radiolabeled ligand, such as [3H]-CGP12177. The ability of increasing concentrations of **Abediterol** to displace the radioligand is measured, and the inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

The functional potency and duration of action of **Abediterol** were assessed in isolated human bronchial rings. In these experiments, bronchial tissues are mounted in organ baths and contracted with a spasmogen like carbachol. The relaxant effect of cumulative concentrations of **Abediterol** is then measured to determine the EC50 value. For duration of action studies, tissues are exposed to the agonist, followed by repeated washing, and the recovery of the contractile response is monitored over time.





Click to download full resolution via product page

Figure 2: Workflow for In Vitro Functional Assay in Isolated Human Bronchi.



# **Clinical Development**

**Abediterol** progressed to Phase II clinical trials for both asthma and COPD, where it demonstrated significant and sustained bronchodilation.

### **Clinical Efficacy**

A Phase IIa, randomized, double-blind, crossover study (NCT01425814) evaluated single inhaled doses of **Abediterol** in patients with moderate to severe COPD.

| Treatment<br>Group     | Change from<br>Baseline in<br>Trough FEV1<br>(L) | p-value vs.<br>Placebo | p-value vs.<br>Indacaterol<br>150 µg | Reference |
|------------------------|--------------------------------------------------|------------------------|--------------------------------------|-----------|
| Abediterol 0.625<br>μg | 0.102                                            | < 0.0001               | Not significant                      |           |
| Abediterol 2.5 μg      | 0.203                                            | < 0.0001               | < 0.0001                             |           |
| Abediterol 5 μg        | 0.233                                            | < 0.0001               | < 0.0001                             |           |
| Abediterol 10 μg       | 0.259                                            | < 0.0001               | < 0.0001                             |           |
| Indacaterol 150<br>μg  | 0.111                                            | < 0.0001               | N/A                                  |           |
| Placebo                | -                                                | N/A                    | N/A                                  | _         |

Table 2: Change from Baseline in Trough FEV1 in Patients with COPD (24 hours post-dose)

The study demonstrated that all doses of **Abediterol** provided statistically and clinically significant improvements in bronchodilation compared to placebo. Doses of  $2.5~\mu g$  and higher were also significantly superior to the active comparator, indacaterol. The bronchodilator effect was rapid, with significant improvements observed within 15 minutes, and was sustained for at least 36 hours.

In a Phase II, randomized, 7-day, crossover study in patients with stable, persistent asthma, once-daily **Abediterol** also showed significant improvements in lung function.



| Treatment Group   | Change from<br>Baseline in Trough<br>FEV1 (mL) on Day<br>7 | p-value vs. Placebo | Reference |
|-------------------|------------------------------------------------------------|---------------------|-----------|
| Abediterol 2.5 μg | 334                                                        | < 0.01              |           |
| Abediterol 5 μg   | 365                                                        | < 0.01              |           |
| Abediterol 10 μg  | 294                                                        | < 0.01              | •         |
| Placebo           | -                                                          | N/A                 | -         |

Table 3: Change from Baseline in Trough FEV1 in Patients with Asthma on Day 7

All tested doses of **Abediterol** resulted in clinically relevant and statistically significant improvements in trough FEV1 compared with placebo over the 7-day treatment period.

#### **Safety and Tolerability**

**Abediterol** was generally safe and well-tolerated at therapeutic doses (anticipated to be in the  $0.5-2~\mu g$  range). However, dose-dependent adverse events, typical of  $\beta 2$ -adrenoceptor stimulation, were observed, particularly at higher doses.

| Dose Range | Observed Adverse Events                                                                | Reference |
|------------|----------------------------------------------------------------------------------------|-----------|
| > 10 μg    | Increased frequency of tremor, palpitations, restlessness, nervousness, and dizziness. |           |
| ≥ 5 µg     | Dose-dependent increases in heart rate and QTcF interval.                              |           |
| ≥ 25 µg    | Changes in serum glucose and potassium levels.                                         | _         |

Table 4: Dose-Dependent Adverse Events Observed in Clinical Trials

## **Clinical Trial Protocol Synopsis**



The clinical development program for **Abediterol** included several key studies. A typical Phase II study design is outlined below.





Click to download full resolution via product page

Figure 3: Generalized Workflow of a Phase II Clinical Trial for Abediterol.

### **Discontinuation of Development**

The development of **Abediterol** was discontinued in February 2021. The co-formulation of **Abediterol** with mometasone furoate had also been discontinued in 2019. While AstraZeneca has not publicly disclosed the specific reasons for this decision, the discontinuation of a drug candidate after Phase II trials often involves a comprehensive evaluation of its overall profile, including its efficacy, safety, and commercial viability in a competitive market. Broader safety concerns associated with the LABA class of drugs may have also played a role in the decision-making process.

#### Conclusion

**Abediterol** (AZD0548) was a potent, selective, and long-acting β2-adrenoceptor agonist that demonstrated significant bronchodilatory effects in both preclinical models and clinical trials for asthma and COPD. Its once-daily dosing regimen offered a potential advantage in terms of patient convenience and adherence. However, despite these promising attributes, its development was halted in 2021. This technical overview provides a detailed account of the scientific data gathered throughout the development of **Abediterol**, offering valuable insights for researchers and professionals in the field of respiratory drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [Abediterol (AZD0548): A Technical Deep Dive into its Development and Discontinuation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1664762#abediterol-azd0548-development-history-and-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com